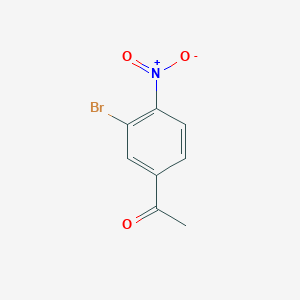

1-(3-Bromo-4-nitrophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

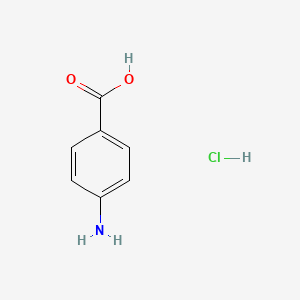

The compound 1-(3-Bromo-4-nitrophenyl)ethanone is a brominated and nitrated acetophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and nitrated aromatic compounds and their properties, which can be used to infer some aspects of 1-(3-Bromo-4-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including bromination, nitration, and various functional group transformations. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves O-benzylation, bromination, and reduction, with an overall yield of about 25% . Similarly, the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane is achieved through the reaction of p-nitrophenol with ethylene dibromide . These methods suggest that the synthesis of 1-(3-Bromo-4-nitrophenyl)ethanone could also involve halogenation and nitration steps tailored to the specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various computational methods and experimental techniques such as X-ray diffraction (XRD). For example, the molecular structure and vibrational frequencies of a pyrazole derivative were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and XRD data . This indicates that similar computational methods could be employed to analyze the molecular structure of 1-(3-Bromo-4-nitrophenyl)ethanone.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of electron-withdrawing groups like nitro and bromo substituents. These groups can affect the electrophilic and nucleophilic properties of the molecule. For instance, the presence of a nitro group can make the aromatic ring more susceptible to nucleophilic attack, which is a key consideration in designing synthetic routes and understanding reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and nitrated aromatic compounds are characterized by their solubility, melting points, and reactivity. The solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to facilitate its separation from byproducts, indicating that solubility in selective solvents is an important property for purification processes . The presence of halogen and nitro groups also influences the compound's polarity and potential for intermolecular interactions, which are critical for understanding its behavior in different environments.

Applications De Recherche Scientifique

Phase Equilibrium Studies

- Ternary Phase Equilibrium Research : Research conducted by Li et al. (2019) focused on the ternary phase equilibrium of related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in different solvents. This study is important for understanding the separation processes of similar compounds and could have implications for the handling and processing of 1-(3-Bromo-4-nitrophenyl)ethanone in various solvent systems (Li et al., 2019).

Chemical Synthesis and Reactions

Synthesis of Chalcone Analogues : Curti et al. (2007) demonstrated a method to synthesize α,β-unsaturated ketones, which are chalcone analogues, using α-bromoketones derived from nitrobenzene. This synthesis method potentially applies to 1-(3-Bromo-4-nitrophenyl)ethanone and could be used to create a wide variety of chalcone analogues (Curti et al., 2007).

Electrophilic Bromination : Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, a process which could be relevant for modifying 1-(3-Bromo-4-nitrophenyl)ethanone. This research highlights the potential for chemical modifications of similar ketones (Ying, 2011).

Aminobenzo[b]thiophenes Synthesis : Androsov et al. (2010) conducted research on the reaction of related compounds to synthesize 3-aminobenzo[b]thiophenes, demonstrating a method that could be applicable to the synthesis of novel compounds using 1-(3-Bromo-4-nitrophenyl)ethanone (Androsov et al., 2010).

Analytical Studies

- Structural Analysis : The structure of 2-Bromo-1-(3-nitrophenyl)ethanone, a closely related compound, was analyzed by Jasinski et al. (2010). Their work provides insights into the structural characteristics of similar bromo-nitrophenyl ethanones, which is crucial for understanding the properties and reactivity of 1-(3-Bromo-4-nitrophenyl)ethanone (Jasinski et al., 2010).

Safety and Hazards

While specific safety and hazard information for “1-(3-Bromo-4-nitrophenyl)ethanone” is not available in the retrieved resources, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-(3-bromo-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIQPVZFSPQQDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481225 |

Source

|

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-nitrophenyl)ethanone | |

CAS RN |

56759-33-2 |

Source

|

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)